molecular formula C16H14O3 B14584956 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 61346-52-9

6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Katalognummer: B14584956
CAS-Nummer: 61346-52-9
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: IMWQQVFSVKFESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The phenoxy group is introduced through an electrophilic aromatic substitution reaction, facilitated by the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 6-phenoxy-2,3-dihydro-1H-indene-1,2-dione.

    Reduction: Formation of 6-phenoxy-2,3-dihydro-1H-indene-1-methanol.

    Substitution: Formation of halogenated derivatives like 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid
  • 1H-Indene-1-carboxylic acid, 6-amino-2,3-dihydro-
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Comparison: 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to the presence of the phenoxy group, which significantly enhances its chemical reactivity and potential applications. Compared to its analogs, this compound exhibits unique properties that make it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

61346-52-9

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

6-phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C16H14O3/c17-16(18)14-9-7-11-6-8-13(10-15(11)14)19-12-4-2-1-3-5-12/h1-6,8,10,14H,7,9H2,(H,17,18)

InChI-Schlüssel

IMWQQVFSVKFESB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.